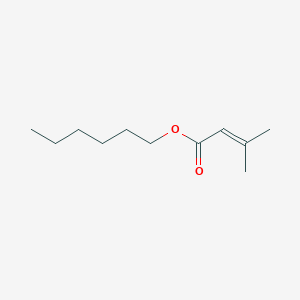

Hexyl 3-methyl-2-butenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17627-41-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

hexyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

OGBQOQXYUCEIHB-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)C=C(C)C |

Canonical SMILES |

CCCCCCOC(=O)C=C(C)C |

Other CAS No. |

17627-41-7 |

Origin of Product |

United States |

Contextualization of Unsaturated Esters Within Natural Product Chemistry

Unsaturated esters are a diverse and significant class of compounds found throughout nature. They are integral components of the complex bouquets of volatile organic compounds (VOCs) emitted by fruits, flowers, and other plant tissues. These esters contribute significantly to the characteristic aromas and flavors of many natural products. nih.gov For instance, the fruity and ethereal aroma of snake fruit (Salacca zalacca) is attributed in part to the presence of α,β-unsaturated esters like methyl 3-methyl-2-butenoate.

The biosynthesis of these volatile esters in plants is a complex process. The final step is typically catalyzed by alcohol acyltransferases (AATs), which join an alcohol with an acyl-CoA molecule. nih.gov The specific combination of available alcohols and acyl-CoAs, derived from the metabolism of lipids and amino acids, dictates the array of esters produced by a particular plant species. nih.gov This biosynthetic pathway highlights the intricate connection between primary and secondary metabolism in generating the chemical diversity observed in nature.

From an ecological perspective, unsaturated esters play crucial roles in plant-animal and plant-microbe interactions. As components of floral scents, they can act as attractants for pollinators. In fruits, their aroma serves as a signal to frugivores, aiding in seed dispersal. Furthermore, some unsaturated esters may possess antimicrobial or insect-repellent properties, contributing to the plant's defense mechanisms. The study of these compounds is therefore central to understanding the chemical ecology of various ecosystems.

Significance of Hexyl 3 Methyl 2 Butenoate in Contemporary Chemical Research Paradigms

Hexyl 3-methyl-2-butenoate, with its characteristic chemical structure, has been identified in the essential oils of various plants, such as Heracleum L. species. scispace.com Its presence in natural sources has prompted investigations into its potential applications and role in different chemical contexts.

In the field of flavor and fragrance chemistry, this compound and its analogs are of interest for their sensory properties. The arrangement of the double bond and the length of the alkyl chains in unsaturated esters influence their perceived aroma. For example, Hexyl 3-methylbutanoate, a related saturated ester, is described as having green, fruity, and apple skin-like notes. hmdb.ca

Modern synthetic organic chemistry has also focused on developing efficient methods for the synthesis of unsaturated esters. sioc-journal.cnresearchgate.net Techniques such as cross-metathesis using ruthenium-alkylidene catalysts have been explored to create unsaturated esters from natural products like terpenes and natural rubber. researchgate.netbenthamdirect.com These synthetic advancements open up possibilities for producing these compounds on a larger scale for various research and industrial purposes.

Evolution of Research Methodologies in Characterizing Analogous Butenoate Esters

The characterization and identification of butenoate esters and other volatile compounds have been significantly advanced by the development of sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone methodology in this field. researchgate.netnih.gov This technique allows for the separation of complex mixtures of volatile compounds and their subsequent identification based on their mass spectra and retention times.

For a more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is indispensable. chromatographyonline.com NMR provides precise information about the connectivity and chemical environment of atoms within a molecule, which is crucial for distinguishing between isomers and confirming the exact structure of a compound. chromatographyonline.com

In recent years, multidimensional analytical approaches have become more common. For instance, combining GC with olfactometry (GC-O) allows researchers to correlate the chemical identity of a compound with its specific odor, as perceived by a human assessor. researchgate.netnih.gov Furthermore, advanced mass spectrometry techniques like tandem electrospray ionization Fourier-transform ion cyclotron resonance mass spectrometry (ESI-FT-ICR-MS) have been employed for the detailed characterization of complex esters, such as phorbol (B1677699) esters. chromatographyonline.com These evolving methodologies provide ever more powerful tools for exploring the subtle complexities of natural product chemistry.

Interactive Data Table: Chemical Properties of Hexyl 3-methyl-2-butenoate

| Property | Value | Source |

| IUPAC Name | hexyl 3-methylbut-2-enoate | nih.gov |

| Molecular Formula | C11H20O2 | nih.govpinpools.com |

| Molecular Weight | 184.27 g/mol | nih.gov |

| Boiling Point | 234.8ºC at 760mmHg | pinpools.com |

| Density | 0.89 g/cm³ | pinpools.com |

| Flash Point | 95.7ºC | pinpools.com |

| CAS Number | 17627-41-7 | nih.govpinpools.com |

Natural Occurrence and Chemoecological Distribution of this compound and Analogues

Analytical Techniques for the Comprehensive Characterization of Hexyl 3 Methyl 2 Butenoate

Gas Chromatography-Based Methods for Separation and Quantification

Gas chromatography (GC) stands as a cornerstone for the analysis of volatile esters like hexyl 3-methyl-2-butenoate due to its high resolution and sensitivity.

The Kovats retention index (KI) is a standardized, dimensionless value that helps identify compounds in GC by comparing their retention times to those of n-alkane standards. wikipedia.org This system is particularly valuable for comparing the elution behavior of structurally similar compounds, such as butenoate esters, across different GC systems and conditions. scielo.brresearchgate.net The retention index of a compound is determined by its volatility and its interaction with the stationary phase of the GC column. For instance, on a nonpolar column, the elution order is primarily influenced by the boiling point of the analytes. In contrast, on a polar column, specific interactions between the analyte and the stationary phase play a more significant role, leading to different elution orders. scielo.br

Table 1: Kovats Retention Indices of a Related Butenoate Ester

| Compound | Column Type | Kovats Retention Index |

| Methyl 3-methyl-2-butenoate | Standard Non-Polar | 831 |

| Methyl 3-methyl-2-butenoate | Standard Polar | 1155 |

Data sourced from PubChem CID 13546. nih.gov

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the unambiguous identification of volatile compounds. researchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound by comparing it to spectral libraries. The NIST WebBook provides a reference mass spectrum for this compound (under the name 2-Butenoic acid, 3-methyl-, hexyl ester), which is crucial for its identification in unknown samples. nist.gov

In the analysis of complex mixtures, such as those found in food and beverages, GC-MS is instrumental in identifying numerous volatile compounds, including a variety of esters. researchgate.net The total ion chromatogram (TIC) from a GC-MS analysis displays all the separated compounds, and by examining the mass spectrum of each peak, individual components can be identified. researchgate.net

Hyphenated Techniques for Volatile Compound Profiling

To enhance the sensitivity and selectivity of volatile compound analysis, various sample preparation techniques are often coupled with GC-MS.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample's headspace. researchgate.netnih.gov This method is particularly useful for analyzing volatile esters in complex matrices like food and biological samples. nih.govnih.gov The choice of the SPME fiber coating is critical and depends on the polarity and volatility of the target analytes. mdpi.com For the analysis of a broad range of volatile compounds, including esters, fibers with mixed phases such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed. mdpi.com

The HS-SPME-GC-MS method has been successfully applied to profile volatile esters in various products, demonstrating its effectiveness in isolating and identifying these compounds. nih.govmdpi.com The optimization of HS-SPME parameters, such as extraction time and temperature, is crucial for achieving high sensitivity and reproducibility. nih.govmdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for studying the gas-phase reactions of volatile organic compounds, including unsaturated esters. researchgate.net By monitoring the changes in the infrared absorption spectra over time, the kinetics of reactions with atmospheric oxidants like OH radicals, Cl atoms, and ozone can be determined. researchgate.netconicet.gov.arresearchgate.net

In these studies, the decay of the ester is monitored relative to a reference compound with a known reaction rate coefficient. conicet.gov.ar This relative rate technique allows for the calculation of the rate coefficient for the reaction of the target ester. researchgate.net Such kinetic data are essential for understanding the atmospheric lifetime and environmental impact of these compounds. conicet.gov.ar For example, studies on various unsaturated esters have provided insights into how their structure, such as the position of the double bond and the nature of the ester group, affects their reactivity. researchgate.netresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Esters

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For esters, specific chemical shifts are characteristic of the different proton and carbon environments. For instance, in ¹H NMR, the protons on the carbon adjacent to the ester oxygen typically appear in the range of 4-5 ppm, while protons on the carbon alpha to the carbonyl group are found around 2-2.2 ppm. youtube.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms in more complex molecules. mdpi.com While specific NMR data for this compound was not found in the search results, the analysis of related butenoate esters, such as ethyl (E)-2-butenoate, demonstrates the power of NMR in confirming the structure by identifying the coupling between adjacent protons and the correlation between protons and carbons. blogspot.comallfordrugs.com

Ecological and Biological Functionality of Hexyl 3 Methyl 2 Butenoate

The ecological significance of Hexyl 3-methyl-2-butenoate and related esters is multifaceted, extending from microbial inhibition to complex interactions within plant ecosystems.

Antimicrobial and Antifungal Properties of Esters within Essential Oil Matrices

The general antimicrobial action of essential oil components, including esters, is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and destabilization of the lipid bilayer. Bioactive compounds such as terpenes, terpenoids, and phenylpropanoids found in essential oils are recognized for their antimicrobial properties. nih.gov The antifungal activity of volatile organic compounds (VOCs) from various natural sources, including plants and microorganisms, has been well-documented. researchgate.net These volatiles can inhibit the growth of pathogenic fungi, suggesting that esters like this compound, as components of these volatile blends, likely contribute to these defensive properties. researchgate.netinfectioncontroltoday.com

| Compound/Oil | Target Microorganism(s) | Observed Effect |

|---|---|---|

| (E)-3-hexenyl nonanoate | Pseudomonas aeruginosa | High inhibition (MIC value of 0.45 mg/mL) researchgate.netscielo.org.za |

| Essential Oil Esters (general) | Various bacteria and fungi | Disruption of cell membranes nih.gov |

| Volatile Organic Compounds (including esters) | Candida albicans, Candida glabrata | Vapor-phase mediated antifungal activity infectioncontroltoday.com |

| **Volatiles from *Chlorella vulgaris*** | Fusarium oxysporum, Macrophomina phaseolina | Significant growth reduction researchgate.net |

Role in Plant Pathogen Interactions and Defense Mechanisms

Plants produce a diverse array of volatile organic compounds (VOCs) as part of their defense mechanisms against pathogens. nih.govfrontiersin.org When a plant is infected, it can release a specific blend of VOCs that can act as signaling molecules, alerting neighboring plants to the presence of a threat and inducing their defense responses. nih.gov This plant-to-plant communication can lead to enhanced resistance against pathogens in the receiving plants.

The emission of VOCs can change upon fungal or bacterial infection, creating a chemical shield that can prevent further colonization by pathogens. frontiersin.org These volatile signals can also attract beneficial microorganisms that have antifungal properties. While direct evidence for this compound's role is still an area for research, it is understood that esters form a significant class of these plant-emitted volatiles. Microbial VOCs themselves can also play a role in plant health, with some inhibiting plant pathogens and promoting disease resistance. nih.gov

Insect Repellent or Attractant Properties and Mechanisms (e.g., in mosquito repellency studies for related compounds)

The interaction of insects with plants is often mediated by volatile chemical cues. Esters can act as semiochemicals, which are chemicals involved in communication between organisms. pherobase.com this compound has been identified in the chemical profiles of Heliconius butterflies, suggesting a potential role in their chemical ecology, possibly in signaling or defense. pherobase.com

While specific studies on the insect repellent or attractant properties of this compound are not widely available, research on related compounds offers valuable insights. For instance, various natural and synthetic compounds are registered as skin-applied insect repellents. epa.gov Compounds like 2-undecanone, found in plants, have been registered with the EPA as a repellent. ewg.org The effectiveness of a repellent is often linked to its vapor pressure and its interaction with insect odorant receptors. The study of how structurally similar compounds are perceived by insects can help in understanding the potential role of this compound in this context.

Sensory Contributions to Flavor and Aroma Chemistry

The sensory properties of this compound are crucial to its role in the flavor and aroma of foods. Its distinct olfactory profile is a result of its specific chemical structure.

Olfactory Perceptions and Odor Activity Value (OAV) Assessment in Food Science

This compound is described as having a fruity and green aroma profile. While specific organoleptic descriptions for this exact compound are not extensively detailed in scientific literature, information on related compounds provides a basis for understanding its likely sensory impact. For instance, hexyl 2-methylbutyrate is described as having green, waxy, fruity, apple, spicy, and tropical notes. thegoodscentscompany.com Similarly, hexyl isovalerate (hexyl 3-methylbutanoate) is noted for its pungent, unripe fruit, apple, and strawberry odor. thegoodscentscompany.com

| Compound | Odor Description |

|---|---|

| Hexyl 2-methylbutyrate | Green, waxy, fruity, apple, spicy, tropical thegoodscentscompany.com |

| Hexyl isovalerate | Pungent, unripe fruit, apple, strawberry thegoodscentscompany.com |

| (Z)-3-hexen-1-yl 2-methyl butyrate | Apple, pear, berry-like with a waxy skin nuance thegoodscentscompany.com |

| Hexyl (E)-tiglate | Sweet, caramellic, green, walnut, oily, radish, fruity, apple, pear, vegetable, celery, tropical, pineapple thegoodscentscompany.com |

Impact of Chemical Structure on Organoleptic Qualities

The organoleptic qualities of an ester are intrinsically linked to its chemical structure. scienceready.com.au Factors such as the length and branching of the carbon chains of both the alcohol and carboxylic acid components, as well as the presence and position of double bonds, all influence the resulting aroma and flavor.

Generally, shorter chain esters are more volatile and often have more pungent, fruity smells. aston-chemicals.com As the carbon chain length increases, the volatility decreases, and the odor profile can shift towards heavier, waxier, or fatty notes. tojned.net Branching in the carbon chain, as seen in the "3-methyl" part of this compound, tends to introduce more complex and often fruity or sweet notes compared to their straight-chain counterparts. acs.org The presence of a double bond (unsaturation) also significantly alters the aroma, often imparting green or fatty nuances. solubilityofthings.com The interplay of these structural features results in the unique sensory profile of this compound. solubilityofthings.combrainkart.compharmacy180.com

Atmospheric Chemistry and Environmental Fate of Hexyl 3 Methyl 2 Butenoate

Gas-Phase Reactions and Degradation Pathways

Once emitted into the troposphere, the primary sink for hexyl 3-methyl-2-butenoate is gas-phase reactions with various oxidants. nih.govnih.gov The dominant degradation pathways involve reactions with hydroxyl radicals (OH) during the daytime, nitrate (B79036) radicals (NO3) at night, and to a lesser extent, ozone (O3) and chlorine (Cl) atoms. nih.govbioline.org.br

The principal chemical removal pathway for unsaturated esters like this compound in the sunlit atmosphere is oxidation initiated by the hydroxyl (OH) radical. nih.gov The reaction mechanism is dominated by the electrophilic addition of the OH radical to the carbon-carbon double bond, which is a much faster process than hydrogen abstraction from the alkyl chains. researchgate.netnih.gov This addition typically results in the formation of a stable β-hydroxy-alkyl radical. researchgate.netnih.gov

Kinetic studies on various unsaturated esters demonstrate high reactivity towards OH radicals. conicet.gov.aracs.orgnih.gov For instance, the rate coefficient for the reaction of OH with cis-3-hexenyl 3-methylbutanoate, an ester with a similar structural complexity, was determined to be (5.39 ± 0.61) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov The reactivity of other unsaturated esters, such as methyl methacrylate (B99206) and butyl methacrylate, also falls within a similar range, as shown in the table below. acs.orgnih.gov These rapid reaction rates lead to short atmospheric lifetimes. Assuming a global average OH radical concentration of 1 x 10⁶ molecules cm⁻³, the atmospheric lifetime (τ) of these compounds with respect to OH oxidation is typically only a few hours. conicet.gov.ar This indicates that their atmospheric impact is likely to be concentrated near their emission sources. bioline.org.br

Table 1: Rate Coefficients (kOH) for the Gas-Phase Reaction of OH Radicals with Various Unsaturated Esters at ~298 K

| Unsaturated Ester | kOH (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| cis-3-Hexenyl 3-methylbutanoate | (5.39 ± 0.61) × 10⁻¹¹ | nih.gov |

| Methyl methacrylate | (4.30 ± 0.98) × 10⁻¹¹ | acs.orgnih.gov |

| Butyl methacrylate | (6.63 ± 1.42) × 10⁻¹¹ | acs.orgnih.gov |

| cis-3-Hexenyl acetate (B1210297) | (7.84 ± 1.64) × 10⁻¹¹ | nih.govacs.org |

| Methyl 3-butenoate | (2.45 ± 0.30) × 10⁻¹⁰ | nih.govacs.org |

During nighttime, when photochemical production of OH radicals ceases, reactions with the nitrate radical (NO3) can become a significant degradation pathway for unsaturated VOCs. conicet.gov.arcopernicus.org Similar to OH radicals, NO3 radicals react primarily via addition to the C=C double bond. conicet.gov.ar

While no direct kinetic data for the reaction of this compound with NO3 is available, studies on analogous α,β-unsaturated esters provide insight into its likely reactivity. For methyl 3-methyl-2-butenoate, the rate constant for its reaction with NO3 was measured as (1.41 ± 0.23) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. psu.edu The reactivity of unsaturated esters towards NO3 is influenced by the substitution pattern at the double bond. psu.edu Using the rate constant for the methyl ester analogue and assuming a typical nighttime NO3 radical concentration of 5 x 10⁸ molecules cm⁻³, the atmospheric lifetime of this compound would be approximately 3.3 hours, suggesting that this is a significant removal channel. However, in less polluted areas with lower NO3 concentrations, the lifetime would be correspondingly longer. bohrium.com

Table 2: Rate Coefficients (kNO3) for the Gas-Phase Reaction of NO3 Radicals with Various Unsaturated Esters at ~298 K

| Unsaturated Ester | kNO3 (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Methyl 3-methyl-2-butenoate | (1.41 ± 0.23) × 10⁻¹⁴ | psu.edu |

| Methyl methacrylate | (3.6 ± 1.2) × 10⁻¹⁵ | bohrium.com |

| Ethyl methacrylate | (4.9 ± 1.7) × 10⁻¹⁵ | conicet.gov.arbohrium.com |

| cis-3-Hexenyl acetate | (2.46 ± 0.75) × 10⁻¹³ | nih.gov |

| Methyl E-2-butenoate | (1.85 ± 0.56) × 10⁻¹⁵ | psu.edu |

Besides OH and NO3 radicals, ozonolysis and reaction with chlorine atoms are other potential degradation processes for unsaturated esters. nih.gov

Ozone (O3): The reaction of ozone with the double bond of unsaturated esters, or ozonolysis, can be a relevant removal pathway, particularly in polluted environments where O3 concentrations are high. nih.gov For some unsaturated esters, the atmospheric lifetime with respect to ozonolysis can be on the order of a day or two, making it less competitive than OH oxidation but still significant. conicet.gov.ar For example, the ozonolysis rate constant for cis-3-hexenyl acetate is (5.77 ± 0.70) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. nih.gov A study on acyclic α,β-unsaturated carbonyls reported the first determination of the rate coefficient for methyl 3-methyl-2-butenoate with O3, indicating this pathway is active for this class of compounds. rsc.org

Chlorine (Cl) atoms: In specific regions, such as the marine boundary layer or polluted coastal and industrial areas, concentrations of chlorine atoms can be elevated. nih.govbioline.org.br Reactions with Cl atoms can be a very fast degradation process for VOCs. researchgate.net Kinetic studies on various unsaturated esters show that the rate coefficients for their reactions with Cl atoms are large, often approaching the gas kinetic limit. researchgate.net This implies that in Cl-rich environments, this degradation pathway can compete with or even dominate over OH radical oxidation, especially during early morning hours. researchgate.net The atmospheric lifetime with respect to Cl atoms can be on the order of days under average conditions but much shorter in areas with high Cl concentrations. nih.gov

Table 3: Rate Coefficients for Gas-Phase Reactions of Other Oxidants with Unsaturated Esters at ~298 K

| Unsaturated Ester | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| cis-3-Hexenyl acetate | O₃ | (5.77 ± 0.70) × 10⁻¹⁷ | nih.gov |

| cis-3-Hexenyl formate | O₃ | (4.06 ± 0.66) × 10⁻¹⁷ | nih.gov |

| Methyl crotonate | O₃ | (8.0 ± 1.8) × 10⁻¹⁸ | researchgate.net |

| cis-3-Hexenyl formate | Cl | (4.61 ± 0.71) × 10⁻¹¹ | bioline.org.br |

Formation of Secondary Atmospheric Pollutants from Butenoate Esters

The atmospheric oxidation of butenoate esters, including this compound, contributes to the formation of secondary atmospheric pollutants. nih.govenergyeducation.ca These are substances not directly emitted but formed through chemical reactions of primary pollutants in the atmosphere. energyeducation.ca

The degradation of these esters leads to a complex mixture of smaller, more oxidized volatile products such as aldehydes, ketones, and organic acids. researchgate.netacs.org For example, the oxidation of cis-3-hexenyl acetate is known to produce lung and eye irritants. researchgate.netacs.org

Furthermore, the oxidation of unsaturated esters can significantly contribute to the formation of Secondary Organic Aerosol (SOA). nih.govrcees.ac.cn SOA consists of fine particulate matter formed when low-volatility products of VOC oxidation condense from the gas phase to the particle phase. uni-bayreuth.depnas.org Studies on cis-3-hexenyl acetate have shown that both OH and O3-initiated oxidation can lead to SOA formation, with ozonolysis being particularly efficient in producing aerosol mass. nih.govacs.org The formation of SOA from butenoate esters can be influenced by the presence of other pollutants, such as sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃), which can affect the reaction pathways and aerosol yields. rcees.ac.cn These aerosols have significant impacts on Earth's climate, visibility, and human health. nih.gov

Computational Chemistry and Molecular Modeling of Hexyl 3 Methyl 2 Butenoate

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods are fundamental in elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction energies that are often difficult to measure experimentally.

Theoretical Investigations of Hydrogen Abstraction Reactions of Methyl Esters

Hydrogen abstraction is a critical initial step in the combustion and atmospheric oxidation of esters. Theoretical studies on various methyl esters provide a framework for understanding the reactivity of hexyl 3-methyl-2-butenoate.

Systematic theoretical investigations have been performed on the hydrogen abstraction reactions of methyl esters by key radicals such as the hydroxyl (•OH), hydroperoxyl (HO₂•), and hydrogen (H•) radicals. researchgate.netrsc.orgresearchgate.net These studies often employ high-level ab initio methods like the Complete Basis Set (CBS-QB3) and G3 theory, or density functional theory (DFT) functionals such as M06-2X, to calculate the potential energy surfaces and reaction rate constants. rsc.orgacs.org

For instance, studies on methyl acetate (B1210297) and other small esters reveal that the site of hydrogen abstraction is highly dependent on the abstracting radical and the temperature. researchgate.net The calculations involve:

Geometry Optimization: Finding the lowest energy structures of reactants, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to compute zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state correctly connects the reactants and products on the potential energy surface. rsc.org

Rate constants are typically calculated using Transition State Theory (TST), often with corrections for quantum tunneling effects, such as the Eckart or Wigner methods. rsc.orgacs.org Research on unsaturated C6 methyl esters has shown the significant influence of the C=C double bond on the kinetics of hydrogen abstraction, providing crucial data for combustion modeling of biodiesel fuels. rsc.orgresearchgate.net These theoretical results for analogous esters are essential for predicting the combustion behavior of this compound. acs.org

Table 1: Theoretical Methods in Hydrogen Abstraction Studies of Esters

| Method/Technique | Application | Reference |

| CBS-QB3 | Calculation of potential energy surfaces and reaction kinetics. | rsc.orgresearchgate.net |

| G3 Method | Calculation of relative electronic energies, benchmarked against higher-level methods. | acs.org |

| M06-2X Functional | Used for methodology evaluation in hydrogen abstraction reactions. | researchgate.net |

| Transition State Theory (TST) | Calculation of high-pressure limit rate constants for reaction channels. | rsc.orgacs.org |

| Intrinsic Reaction Coordinate (IRC) | Verification of the connection between transition states, reactants, and products. | rsc.org |

Density Functional Theory (DFT) Applications in Predicting Atmospheric Degradation Pathways

The atmospheric lifetime and environmental impact of volatile organic compounds like this compound are largely determined by their degradation pathways, primarily initiated by reactions with atmospheric oxidants. Density Functional Theory (DFT) has become a vital tool for exploring these complex reaction mechanisms. rcin.org.plnih.gov

The gas-phase reactions of α,β-unsaturated carbonyls with ozone (O₃) and OH radicals are key atmospheric processes. nih.govrsc.org DFT calculations, often using functionals like B3LYP, are employed to investigate the mechanisms of these reactions. nih.govresearchgate.net For example, a study on the ozonolysis of a series of α,β-unsaturated carbonyls, including methyl 3-methyl-2-butenoate, determined the rate coefficients for these reactions. rsc.org

DFT studies can elucidate:

Addition vs. Abstraction Pathways: Determining whether a radical (e.g., OH) adds to the C=C double bond or abstracts a hydrogen atom from an alkyl group.

Reaction Barriers: Calculating the activation energies for different pathways to predict the most likely degradation routes. nih.gov

Thermochemistry of Products: Identifying the stable and transient products formed during atmospheric oxidation.

For unsaturated esters, the addition of the OH radical to the carbon-carbon double bond is a major degradation pathway. nih.govacs.org The subsequent reactions of the resulting radical adduct with atmospheric oxygen (O₂) lead to the formation of various oxygenated products and contribute to the formation of secondary organic aerosol (SOA). Theoretical studies on related compounds like methyl methacrylate (B99206) have used DFT to explore its oxidation by OH radicals and nitrogen trioxide (NO₃), providing a model for the atmospheric fate of this compound. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR models are computational tools that correlate the chemical structure of a compound with its activity or properties, such as biological activity, reactivity, or sensory perception.

In the context of fragrance chemistry, QSAR is used to correlate physicochemical descriptors of a molecule with its odor characteristics. google.com For esters, descriptors such as the octanol-water partition coefficient (log Kₒw), water solubility, and vapor pressure are used to predict properties like substantivity and volatility. google.com While specific QSAR models for the odor profile of this compound are not publicly detailed, the principles are widely applied in the industry to design new fragrance molecules. google.comucl.ac.uk The development of these models is crucial for screening large numbers of chemicals for desired properties without the need for extensive experimental testing. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time.

MD simulations are particularly powerful for studying intermolecular interactions. For instance, in the field of olfaction, MD is used to simulate the binding of an odorant molecule within the binding pocket of an olfactory receptor, which is a G protein-coupled receptor. nih.govnii.ac.jp These simulations can reveal:

Key amino acid residues involved in binding.

The specific types of interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the odorant-receptor complex.

The conformational changes in the receptor upon ligand binding.

While direct MD simulation studies on the this compound-receptor complex are not available in public literature, studies on similar odorants provide a methodological blueprint. nih.gov Such simulations utilize force fields like OPLS (Optimized Potentials for Liquid Simulations) and are often performed in an explicit membrane environment to mimic the biological context of the receptor. nih.gov The insights gained are fundamental to understanding the structure-odor relationship at a molecular level. nih.gov

Future Research Trajectories and Interdisciplinary Implications for Hexyl 3 Methyl 2 Butenoate

Elucidation of Novel Biosynthetic Pathways and Metabolic Engineering Strategies

The biosynthesis of esters like hexyl 3-methyl-2-butenoate in plants and other organisms is a complex process involving multiple enzymatic steps. Future research will likely focus on fully mapping these pathways and harnessing them for biotechnological production.

The formation of branched-chain esters in fruits is understood to derive from precursors synthesized de novo, rather than from the breakdown of existing compounds like proteins. nih.govacs.org The biosynthesis of the acyl portion of these esters, such as the 3-methyl-2-butenoyl group, likely involves pathways related to branched-chain amino acid (BCAA) metabolism. frontiersin.org For instance, in apples, a unique "citramalate pathway" that uses pyruvate (B1213749) and acetyl-CoA has been identified, which bypasses typical feedback regulation to produce isoleucine and various branched-chain esters. pnas.orgnih.gov This pathway, initiated by the enzyme citramalate (B1227619) synthase (CMS), allows for the continuous production of these aroma compounds during fruit ripening. pnas.org

Future research must determine if a similar or novel pathway is responsible for producing the 3-methyl-2-butenoyl-CoA precursor for this compound. The alcohol portion, hexanol, is likely derived from the fatty acid metabolism pathway. The final condensation step is catalyzed by alcohol acyltransferases (AATs).

Metabolic engineering offers a promising avenue for the sustainable production of this compound. By identifying and engineering the key enzymes in its biosynthetic pathway, microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae) could be developed into microbial cell factories. nih.govnih.gov Strategies would involve:

Pathway Elucidation: Identifying and characterizing the specific genes and enzymes (e.g., synthases, reductases, and alcohol acyltransferases) involved in the formation of both the hexanol and 3-methyl-2-butenoyl-CoA precursors.

Host Engineering: Introducing these biosynthetic genes into a suitable microbial host. nih.govd-nb.info This may involve creating modular pathways that can be easily exchanged and optimized. nih.govacs.org

Flux Optimization: Enhancing the metabolic flux towards the precursors by overexpressing key enzymes and eliminating competing metabolic pathways to increase the final product yield. nih.govresearchgate.net

The development of such microbial systems would provide a "natural" and sustainable alternative to chemical synthesis for its use in flavors, fragrances, and potentially other applications. nih.gov

Development of Advanced Analytical Platforms for In Situ Monitoring

Real-time, in situ monitoring of volatile compounds like this compound is crucial for understanding its dynamic roles in biological and environmental systems. Current methods for analyzing plant volatiles often rely on gas chromatography-mass spectrometry (GC-MS), which provides powerful separation and identification but is typically an offline technique requiring sample collection and preparation. nih.govfrontiersin.orgbohrium.com

Future research will focus on developing and refining advanced analytical platforms capable of real-time, non-invasive monitoring directly in the field or within a biological system.

Table 1: Comparison of Analytical Techniques for Volatile Compound Analysis

| Technique | Principle | Advantages | Disadvantages | Future Research Direction |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and polarity, followed by mass-based identification. | High sensitivity, excellent separation of isomers, robust identification. frontiersin.org | Typically lab-based, requires sample preparation, not real-time. nih.gov | Miniaturization for field portability, faster analysis times. |

| Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Soft chemical ionization allows for real-time detection of VOCs without pre-concentration or separation. | High sensitivity, real-time monitoring, high throughput. frontiersin.orgbohrium.com | Cannot distinguish between isomers, limited identification of unknown compounds. bohrium.com | Coupling with ion mobility spectrometry for isomer separation. |

| Fiber-Optic Evanescent Wave (FOEW) Spectroscopy | Uses an optical fiber sensor to detect the absorption of infrared light by volatile compounds. | Enables in situ, on-line detection without pumping or long path lengths. nih.govdntb.gov.uanih.gov | Lower specificity compared to MS, susceptible to interference. | Development of more selective fiber coatings to enhance specificity for target analytes. |

| Wearable Plant Sensors | Miniaturized electrochemical sensors that can be attached directly to a plant leaf for continuous monitoring of specific VOCs. | Low cost, high portability, direct in situ measurement. | Currently limited to a few specific compounds (e.g., methanol), potential durability issues. | Expansion of detectable compounds, improved robustness for long-term field deployment. |

The development of fiber-optic sensors and wearable technologies is particularly promising for the in situ monitoring of this compound. nih.govdntb.gov.ua These technologies could be deployed to study its emission from fruits during ripening or from insects during communication, providing invaluable data on its biological functions in real-time. nih.gov

Integrated Chemoecological Studies on Compound-Specific Biological Responses

This compound has been identified as a volatile compound in the scent bouquets of Heliconius butterflies. nih.gov These butterflies use complex mixtures of chemicals, including esters, as semiochemicals for processes like mate choice and defense. nih.govurosario.edu.corsc.org The clasper scent glands of male Heliconius butterflies release species-specific anti-aphrodisiac pheromones that are transferred to females during mating to deter other males. nih.govnih.gov

While the precise role of this compound is not yet fully understood, its presence in these important chemical signals points to a significant biological function. Future research will require integrated chemoecological studies to determine its specific effects on insect behavior. This will involve:

Behavioral Assays: Conducting electroantennography (EAG) and single-sensillum recording (SSR) to determine if insect antennae have specific receptors for this compound. Wind tunnel experiments and field observations will be necessary to see if the pure compound or specific blends containing it elicit behavioral responses such as attraction, repulsion, or mating deterrence. ishs.org

Synergism and Inhibition: Investigating how this compound interacts with other compounds in the natural blend. The biological activity of a single compound can be significantly altered by the presence of other volatiles.

Intraspecific Variation: Studying the variation of this compound's production across different populations and its correlation with genetic divergence and mate choice, as has been done for other Heliconius compounds. researchgate.net

Understanding the compound-specific biological responses to this compound will not only shed light on the chemical ecology of Heliconius butterflies but could also lead to the development of novel, environmentally friendly pest management strategies.

Innovative Approaches in Sustainable Synthesis and Biocatalysis

The demand for natural and green chemicals in the flavor, fragrance, and cosmetic industries is driving research into sustainable synthesis methods for esters like this compound. cnr.itmdpi.com Biocatalysis, particularly using lipases, has emerged as a promising alternative to traditional chemical synthesis, which often requires harsh conditions. acs.orgacs.org

Lipases (EC 3.1.1.3) are enzymes that can catalyze esterification and transesterification reactions under mild conditions with high selectivity. acs.orgbohrium.com Lipases from sources like Candida antarctica (e.g., Novozym 435) are frequently used for producing flavor esters. cnr.itacs.org Future research in the sustainable synthesis of this compound will likely explore:

Novel Biocatalysts: Screening for and engineering new lipases with higher activity and stability for the specific substrates, n-hexanol and 3-methyl-2-butenoic acid (or its esters). nih.gov

Process Optimization: Developing solvent-free reaction systems or using green solvents to make the process more environmentally friendly and cost-effective. cnr.it This includes optimizing reaction parameters such as temperature, substrate molar ratio, and water removal to achieve high conversion yields. nih.gov

Immobilization Techniques: Enhancing the reusability and stability of lipases through immobilization on various supports, such as magnetic nanoparticles, which allows for easy separation and recycling of the biocatalyst. nih.govresearchgate.net

Table 2: Key Parameters in Lipase-Catalyzed Ester Synthesis

| Parameter | Importance | Future Research Focus |

|---|---|---|

| Enzyme Source | Determines substrate specificity, activity, and stability. | Discovery and engineering of novel lipases; use of whole-cell biocatalysts. nih.gov |

| Reaction Medium | Affects enzyme activity and product recovery. | Development of solvent-free systems and use of benign solvents (e.g., ionic liquids, supercritical fluids). cnr.it |

| Substrate Ratio | Influences reaction equilibrium and conversion rate. | Optimization using response surface methodology to maximize yield while minimizing substrate inhibition. |

| Water Activity | Crucial for shifting the reaction equilibrium towards synthesis. | In situ water removal using molecular sieves, pervaporation, or vacuum. cnr.it |

| Immobilization Support | Impacts enzyme stability, reusability, and mass transfer. | Designing novel nanostructured supports and magnetic biocatalysts for enhanced performance and recovery. researchgate.net |

These innovative biocatalytic approaches will be key to developing commercially viable and sustainable processes for the production of this compound. ingentaconnect.com

Predictive Environmental Fate Modeling in Diverse Atmospheric Conditions

As a volatile organic compound, this compound released into the atmosphere will undergo chemical degradation, influencing air quality. Its environmental fate is primarily determined by its reactions with atmospheric oxidants like hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃). conicet.gov.arnih.gov

This compound is an α,β-unsaturated ester, and the presence of a carbon-carbon double bond makes it particularly reactive, especially towards OH radicals and ozone. conicet.gov.arrsc.org The reaction with OH radicals during the daytime is expected to be the dominant atmospheric loss process. conicet.gov.arresearchgate.net

Future research requires the development of predictive models for the environmental fate of this compound. This involves:

Kinetic Studies: Experimentally determining the rate coefficients for the reactions of this compound with OH, NO₃, and O₃ across a range of atmospheric temperatures and pressures. conicet.gov.arnih.gov These experiments are often conducted in smog chambers or flow tubes. rsc.org

Product Identification: Identifying the degradation products formed from these reactions to understand the full chemical transformation pathway and the potential for secondary pollutant formation (e.g., secondary organic aerosols, SOA).

Understanding the atmospheric chemistry of this compound is essential for assessing its environmental impact and ensuring its safe use as its production and application potentially increase.

Q & A

Q. What are the key physicochemical properties of Hexyl 3-methyl-2-butenoate critical for experimental design?

this compound (CAS 17627-41-7) is an ester with the molecular formula C9H18O2. Key properties include its volatility (relevant for gas chromatography analysis), lipophilicity (logP ~3.5–4.0), and stability under varying pH and temperature conditions. Researchers should prioritize characterizing its boiling point (estimated 220–230°C) and solubility in organic solvents (e.g., hexane, ethanol) to optimize reaction conditions or extraction protocols. Safety data for structurally similar esters (e.g., Methyl 3-methyl-2-butenoate) indicate classification under UN 3272 for hazardous ester transport, suggesting analogous precautions for handling .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Fast gas chromatography (Fast GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is optimal for quantifying this ester in mixtures. For example, a DB-5MS column (30 m × 0.25 mm ID, 0.25 µm film) with a temperature gradient of 50°C (hold 1 min) to 250°C at 15°C/min ensures separation from co-eluting terpenes or fatty acid derivatives. Internal standards like methyl decanoate can improve accuracy. Validation should include recovery tests (spiked samples) and limit of detection (LOD) assessments to address matrix interference .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Based on safety data for analogous esters (e.g., 3-methylbutyl hexanoate), use fume hoods to mitigate inhalation risks and nitrile gloves for skin protection. Storage should adhere to UN 3272 guidelines: secondary containment, away from oxidizers, and at temperatures <25°C. Spill management requires inert absorbents (vermiculite) and neutralization with sodium bicarbonate. Toxicity studies are limited, so researchers should conduct preliminary in vitro assays (e.g., MTT on HepG2 cells) to establish safe exposure thresholds .

Advanced Research Questions

Q. How can researchers design robust dose-response experiments to assess this compound toxicity in in vitro models?

Use a factorial design with three independent variables: concentration (0.1–100 µM), exposure time (24–72 hr), and cell type (e.g., primary hepatocytes vs. immortalized lines). Include negative (solvent control) and positive controls (e.g., hydrogen peroxide). Sample size (n ≥ 6 per group) must account for biological variability, and statistical power analysis (α = 0.05, β = 0.2) should precede experimentation. Measure endpoints like mitochondrial membrane potential (JC-1 assay) and oxidative stress markers (ROS via DCFH-DA). Apply ANOVA with Tukey’s post hoc test and report effect sizes (e.g., Cohen’s d) to contextualize significance .

Q. What methodological considerations are critical when reconciling contradictory data on the environmental persistence of this compound?

Discrepancies in half-life (t1/2) estimates may stem from assay conditions (e.g., UV exposure vs. microbial degradation). To resolve this:

- Conduct parallel experiments under controlled light, temperature, and microbial activity (OECD 301F vs. 316 guidelines).

- Use isotopically labeled 13C-Hexyl 3-methyl-2-butenoate to track degradation pathways via LC-HRMS.

- Apply multivariate regression to identify dominant degradation drivers (e.g., pH, organic carbon content). Transparent reporting of covariates (e.g., soil type, inoculum source) and Bayesian meta-analysis can harmonize divergent results .

Q. How can advanced chromatographic techniques resolve co-elution of this compound with structurally similar esters?

Multidimensional GC (GC×GC) with a polar/non-polar column combination (e.g., SLB-IL111 × Equity-1) enhances peak capacity. For LC-MS, employ a C18 column (2.6 µm particle size) with a water/acetonitrile gradient (0.1% formic acid) and monitor m/z 171.1 (characteristic fragment ion). Orthogonal validation via nuclear magnetic resonance (1H-NMR, δ 4.1–4.3 ppm for hexyloxy protons) ensures specificity. Method optimization should include robustness testing (e.g., ±5% mobile phase variation) .

Methodological Notes

- Statistical Rigor : Adhere to guidelines for reporting effect sizes, sample size justification, and Bayesian priors to enhance reproducibility .

- Data Availability : Deposit raw chromatograms, toxicity datasets, and NMR spectra in repositories like Zenodo or Figshare, with unique DOIs linked in publications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.